molecular formula C9H11BrN4 B13869460 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine

6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine

Cat. No.: B13869460
M. Wt: 255.11 g/mol
InChI Key: VYMWYIWXRQDEMM-UHFFFAOYSA-N
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Description

6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom and a trimethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further modified to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps, as well as the use of phase transfer catalysis to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

6-Bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethyl groups in 6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine imparts unique steric and electronic properties, making it distinct from its analogs. These modifications can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H11BrN4/c1-13(2)9-12-7-4-6(10)5-11-8(7)14(9)3/h4-5H,1-3H3

InChI Key

VYMWYIWXRQDEMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)N=C1N(C)C

Origin of Product

United States

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